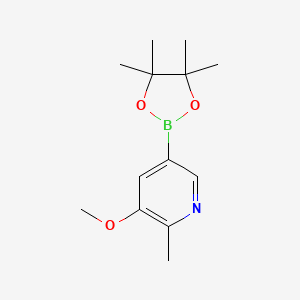
potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoroboranuide moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide typically involves the reaction of 1-benzylpyrrolidine with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: 1-benzylpyrrolidine, boron trifluoride etherate, potassium tert-butoxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-5°C) to control the reactivity of boron trifluoride.
Procedure: 1-benzylpyrrolidine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), followed by the addition of boron trifluoride etherate. Potassium tert-butoxide is then added slowly to the reaction mixture, and the reaction is allowed to proceed for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroboranuide moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of boron.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different boron-containing compounds.
Aplicaciones Científicas De Investigación
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroboranuide moiety can form stable complexes with transition metals, which can modulate the activity of metalloenzymes. Additionally, the benzylpyrrolidine structure can interact with biological membranes, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Potassium (1-phenylpyrrolidin-3-yl)trifluoroboranuide: Similar structure but with a phenyl group instead of a benzyl group.
Potassium (1-methylpyrrolidin-3-yl)trifluoroboranuide: Similar structure but with a methyl group instead of a benzyl group.
Potassium (1-ethylpyrrolidin-3-yl)trifluoroboranuide: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Propiedades
Número CAS |
2768004-66-4 |
|---|---|
Fórmula molecular |
C11H14BF3KN |
Peso molecular |
267.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



